(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Vue d'ensemble

Description

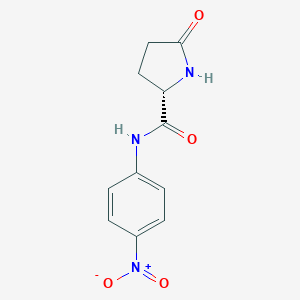

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-nitroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of the pyrrolidine derivative and the amino group of 4-nitroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Activité Biologique

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxamide moiety. Its molecular structure can be represented as follows:

This structural arrangement is significant for its biological interactions and mechanisms of action.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The mechanism of action appears to be related to the compound's ability to induce cytotoxic effects, potentially through apoptosis.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Viability Post-Treatment (%) |

|---|---|---|

| A549 | 25 | 40 |

| HSAEC1-KT (non-cancerous) | 100 | 85 |

The data suggests that while the compound effectively reduces viability in cancerous cells, it also shows a degree of cytotoxicity towards non-cancerous cells, indicating the need for further modification to enhance selectivity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity against multidrug-resistant pathogens. Studies have shown that it exhibits significant activity against strains of Staphylococcus aureus, including those resistant to common antibiotics.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

| Vancomycin-intermediate S. aureus | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Protease Inhibition : Similar compounds are known to inhibit proteases by binding to their active sites, disrupting essential cellular processes.

- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : It may also increase oxidative stress within microbial cells, contributing to its antimicrobial effects.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on A549 Cells : A study conducted on A549 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value established at 25 µM.

- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against multiple strains of Staphylococcus aureus, demonstrating effective inhibition at MIC values ranging from 16 to 64 µg/mL.

Propriétés

IUPAC Name |

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBEWLBSCSJGV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985224 | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-35-1 | |

| Record name | Pyroglutamine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.